
4-Nitrotoluene-d7
Overview
Description
It is an organic compound with the molecular formula C7D7NO2 and a molecular weight of 144.18 g/mol . This compound is characterized by the presence of seven deuterium atoms, which replace the hydrogen atoms in the parent compound, 4-Nitrotoluene. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the field of nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
4-Nitrotoluene-d7 is a biochemical used in proteomics research . .
Biochemical Pathways
This compound is a derivative of 4-nitrotoluene. The biodegradation of 4-nitrotoluene has been studied in bacteria, specifically Rhodococcus pyridinivorans NT2 . The degradation process involves oxidation at the methyl group to form 4-nitrobenzoate, followed by reduction and hydrolytic deamination yielding protocatechuate, which is metabolized through the β-ketoadipate pathway .
Pharmacokinetics
It is known that the compound is solid and soluble in dichloromethane, ethanol, and ethyl acetate .
Result of Action
The degradation of 4-nitrotoluene, from which this compound is derived, results in the formation of protocatechuate, a less toxic compound .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended to store the compound at 4° C . More research is needed to understand how other environmental factors influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
4-Nitrotoluene-d7 interacts with various enzymes and proteins during its biodegradation process. A bacterial strain, Rhodococcus pyridinivorans NT2, has been identified to degrade 4-nitrotoluene . The interactions between this compound and these biomolecules are crucial for its biodegradation.
Cellular Effects
The effects of this compound on cells are primarily observed during its biodegradation. The Rhodococcus pyridinivorans NT2 strain degrades this compound, influencing cellular functions such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its degradation by the Rhodococcus pyridinivorans NT2 strain. The degradation process begins with the oxidation of the methyl group to form 4-nitrobenzoate, followed by reduction and hydrolytic deamination yielding protocatechuate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The Rhodococcus pyridinivorans NT2 strain degrades this compound over a period of 120 hours . Information on the product’s stability, degradation, and long-term effects on cellular function is observed in these in vitro studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are yet to be thoroughly studied. Its parent compound, 4-nitrotoluene, has been shown to cause cytotoxicity, genotoxicity, necrosis, mutagenicity, and carcinogenicity in animals and humans .
Metabolic Pathways
This compound is involved in several metabolic pathways during its biodegradation. The metabolic pathway begins with the oxidation of the methyl group to form 4-nitrobenzoate, which is then reduced and hydrolytically deaminated to yield protocatechuate .
Transport and Distribution
During its biodegradation, changes in the hydrophobicity of the compound and an increase in the degree of fatty acid saturation are observed .
Subcellular Localization
Its parent compound, 4-nitrotoluene, is known to cause changes in cellular processes, which may suggest its localization within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrotoluene-d7 is typically synthesized from Toluene-d8 through a nitration reaction. The nitration process involves the introduction of a nitro group (-NO2) into the aromatic ring of Toluene-d8. The reaction is carried out using a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction conditions usually involve maintaining the temperature between 5°C and 25°C and allowing the reaction to proceed for approximately 4.67 hours .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for larger quantities. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Nitrotoluene-d7 undergoes various chemical reactions, including:
Oxidation: The methyl group in this compound can be oxidized to form 4-nitrobenzoic acid.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4-aminotoluene-d7.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Halogens (e.g., bromine), alkylating agents.
Major Products Formed
Oxidation: 4-Nitrobenzoic acid.
Reduction: 4-Aminotoluene-d7.
Substitution: Various substituted nitrotoluenes depending on the substituent introduced.
Scientific Research Applications
Analytical Chemistry
Nuclear Magnetic Resonance Spectroscopy (NMR)
One of the primary applications of 4-nitrotoluene-d7 is in nuclear magnetic resonance spectroscopy. The presence of deuterium provides a distinct signal that allows for precise tracking of molecular interactions and dynamics in complex mixtures. This capability is particularly valuable for studying reaction mechanisms and molecular behavior in biological systems, where traditional hydrogen signals may be obscured by overlapping peaks from other compounds .
Mass Spectrometry
In mass spectrometry, this compound serves as an internal standard for quantifying the concentrations of nitrotoluene derivatives in various samples. The isotopic labeling aids in distinguishing between the target analyte and potential interferences, enhancing the accuracy of quantitative analyses .
Environmental Studies
Tracing Contaminant Pathways
The isotopic signature of this compound allows researchers to trace the pathways and transformations of nitrotoluene compounds in environmental studies. This application is crucial for understanding the fate of pollutants in soil and water systems, particularly in assessing the biodegradation processes and the impact on ecosystems .
Biological Research
Metabolic Studies
this compound can be utilized to investigate metabolic pathways involving nitrotoluenes in living organisms. By tracking the labeled compound through biological systems, researchers can gain insights into how these compounds are processed and their potential effects on health .
Synthesis of Derivatives
The synthesis of this compound typically involves the nitration of toluene-d8 using nitrating agents like nitric acid under controlled conditions. This process not only produces this compound but also facilitates the study of its reactivity and derivatization potential, leading to various useful chemical intermediates .
Comparison with Related Compounds
The following table summarizes some structural comparisons between this compound and its related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
2-Nitrotoluene | Nitro group at ortho position | Different reactivity patterns due to sterics |
3-Nitrotoluene | Nitro group at meta position | Varies in electrophilic substitution |
4-Aminotoluene | Amino group instead of nitro | Exhibits different biological activity |
4-Nitrophenol | Hydroxyl group instead of methyl | More polar with different solubility properties |
Case Study 1: Environmental Impact Assessment
A study utilized this compound to assess the degradation pathways of nitrotoluenes in contaminated groundwater. By employing NMR spectroscopy, researchers were able to identify key microbial populations responsible for bioremediation processes, demonstrating the compound's role as a tracer in environmental microbiology.
Case Study 2: Drug Metabolism
In pharmacokinetic studies, this compound was used to evaluate the metabolism of nitrotoluenes in rats. The results indicated that deuterated compounds exhibited altered metabolic rates compared to their non-deuterated counterparts, providing insights into drug design and safety assessments.
Comparison with Similar Compounds
4-Nitrotoluene-d7 can be compared with other similar compounds such as:
4-Nitrotoluene: The non-deuterated form, which has similar chemical properties but lacks the advantages of deuterium labeling.
3-Nitrotoluene-d7: Another deuterated isomer with the nitro group in the meta position, which exhibits different reactivity and applications.
2-Nitrotoluene-d7: The ortho isomer, which also has distinct chemical properties and uses.
The uniqueness of this compound lies in its specific deuterium labeling, which provides enhanced stability and distinct spectroscopic properties, making it particularly valuable in research applications .
Biological Activity
4-Nitrotoluene-d7 (CAS 84344-19-4) is a deuterated analog of 4-nitrotoluene, characterized by the replacement of seven hydrogen atoms with deuterium. This modification enhances its utility in various scientific applications, particularly in analytical chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
- Molecular Formula : C7D7NO2
- Molecular Weight : 144.18 g/mol
- Appearance : Pale yellow solid
- Solubility : Slightly soluble in water; soluble in organic solvents like acetone and ethanol
The primary biological activity of this compound is not attributed to a specific mechanism but rather to its role as an isotopic tracer. The presence of deuterium allows for enhanced tracking in metabolic studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic labeling can influence reaction rates and pathways in biological systems, providing insights into enzyme mechanisms and metabolic processes.
Applications in Biological Research
This compound is utilized in several key areas:
- Metabolic Pathway Studies : The compound serves as an internal standard in NMR spectroscopy, aiding in the analysis of metabolic pathways and enzyme kinetics.
- Drug Metabolism Research : It is employed to trace metabolic pathways and identify metabolites, which is crucial for understanding drug metabolism and pharmacokinetics.
- Environmental Studies : Research on bacterial degradation pathways has utilized this compound to explore how certain bacteria adapt to utilize nitroaromatic compounds as growth substrates .
1. Bacterial Pathway Evolution
A study involving Acidovorax sp. strain JS42 demonstrated the evolution of a new degradation pathway for 4-nitrotoluene. Researchers observed that under selective pressure, mutants developed the ability to grow on this compound through specific mutations in dioxygenase enzymes. This study highlighted the adaptability of microbial metabolism concerning synthetic nitroaromatic compounds .
2. Toxicological Assessments
Toxicological studies indicate that while 4-nitrotoluene itself has shown potential mutagenicity under specific conditions, the deuterated form, this compound, may not exhibit the same level of biological reactivity due to its isotopic nature. Research has demonstrated that non-deuterated forms can induce genotoxic effects in mammalian cells but have equivocal evidence regarding carcinogenicity in animal models .
Comparative Analysis
The following table outlines the differences between various nitrotoluene derivatives and their biological activities:
Compound Name | Structure | Unique Features |
---|---|---|
2-Nitrotoluene | Nitro group at ortho position | Different reactivity patterns due to sterics |
3-Nitrotoluene | Nitro group at meta position | Varies in electrophilic substitution |
This compound | Nitro group at para position | Isotopically labeled for precise tracking |
4-Aminotoluene | Amino group instead of nitro | Exhibits different biological activity |
4-Nitrophenol | Hydroxyl group instead of methyl | More polar with different solubility characteristics |
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-nitro-6-(trideuteriomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTVNYMJQHSSEA-AAYPNNLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])[N+](=O)[O-])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662156 | |
Record name | 1-(~2~H_3_)Methyl-4-nitro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84344-19-4 | |
Record name | 1-(~2~H_3_)Methyl-4-nitro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.